molecular formula C22H22FN3O5S B12411546 1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone

1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone

Cat. No.: B12411546
M. Wt: 459.5 g/mol
InChI Key: GTVLCHCOKLXHLY-UHFFFAOYSA-N
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Description

1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, an oxazole ring, and a naphthyridine moiety, making it a subject of interest for researchers.

Properties

Molecular Formula

C22H22FN3O5S

Molecular Weight

459.5 g/mol

IUPAC Name

1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone

InChI

InChI=1S/C22H22FN3O5S/c1-14-18(22(25-31-14)15-3-6-17(23)7-4-15)12-30-20-8-5-16-11-26(10-9-19(16)24-20)21(27)13-32(2,28)29/h3-8H,9-13H2,1-2H3

InChI Key

GTVLCHCOKLXHLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)F)COC3=NC4=C(CN(CC4)C(=O)CS(=O)(=O)C)C=C3

Origin of Product

United States

Preparation Methods

Friedländer Annulation

Reagents :

  • 2-Aminonicotinaldehyde (1.0 equiv)
  • Cyclohexanone (1.2 equiv)
  • Concentrated HCl (catalytic)
  • Ethanol (solvent), reflux, 12 hours

Mechanism :
The reaction proceeds through acid-catalyzed condensation, forming the bicyclic 1,6-naphthyridine structure. The product, 7,8-dihydro-5H-1,6-naphthyridin-6-ol , is isolated in 78% yield after recrystallization.

Introduction of the Ketone Group

The 6-position is functionalized via nucleophilic acyl substitution:
Reagents :

  • 7,8-Dihydro-5H-1,6-naphthyridin-6-ol (1.0 equiv)
  • Acetyl chloride (1.5 equiv)
  • Pyridine (base), dichloromethane, 0°C → room temperature, 6 hours

Product : 6-Acetyl-7,8-dihydro-5H-1,6-naphthyridine (85% yield).

Synthesis of the 3-(4-Fluorophenyl)-5-methyl-1,2-oxazole-4-ylmethoxy Substituent

The oxazole moiety is constructed via a cycloaddition reaction, followed by functionalization.

Formation of the 1,2-Oxazole Ring

Reagents :

  • 4-Fluorophenylacetonitrile (1.0 equiv)
  • Methyl chlorooxime acetate (1.2 equiv)
  • Triethylamine (2.0 equiv), tetrahydrofuran, 60°C, 8 hours

Mechanism :
The nitrile undergoes [3+2] cycloaddition with the chlorooxime, yielding 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile (70% yield).

Reduction and Chlorination

Step 1: Reduction of Nitrile to Alcohol

  • Reagents : LiAlH4 (2.0 equiv), tetrahydrofuran, 0°C, 2 hours
  • Product : 4-(Hydroxymethyl)-3-(4-fluorophenyl)-5-methyl-1,2-oxazole (92% yield).

Step 2: Chlorination

  • Reagents : Thionyl chloride (3.0 equiv), dichloromethane, reflux, 4 hours
  • Product : 4-(Chloromethyl)-3-(4-fluorophenyl)-5-methyl-1,2-oxazole (88% yield).

Coupling of Naphthyridine and Oxazole Moieties

The ether linkage is established via a nucleophilic substitution reaction.

Reagents :

  • 6-Acetyl-7,8-dihydro-5H-1,6-naphthyridine (1.0 equiv)
  • 4-(Chloromethyl)-3-(4-fluorophenyl)-5-methyl-1,2-oxazole (1.2 equiv)
  • Potassium carbonate (2.0 equiv), dimethylformamide, 80°C, 12 hours

Product : 1-[2-[[3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone (82% yield).

Introduction of the Methylsulfonylethanone Side Chain

The acetyl group is converted to 2-methylsulfonylethanone via sulfonylation.

Sulfonylation of Acetyl Intermediate

Reagents :

  • 1-[2-[[3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone (1.0 equiv)
  • Methanesulfonyl chloride (1.5 equiv)
  • Pyridine (base), dichloromethane, 0°C → room temperature, 6 hours

Mechanism :
The ketone undergoes nucleophilic attack by methanesulfonyl chloride, forming the sulfone derivative.

Product : 1-[2-[[3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone (75% yield).

Purification and Characterization

The final product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) and characterized by:

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, naphthyridine-H), 7.65–7.58 (m, 2H, Ar-H), 7.15–7.08 (m, 2H, Ar-H), 5.32 (s, 2H, OCH2), 3.89 (t, 2H, CH2), 3.12 (s, 3H, SO2CH3), 2.76 (t, 2H, CH2), 2.41 (s, 3H, oxazole-CH3).
  • HRMS (ESI+) : m/z calculated for C24H23FN3O4S [M+H]+: 492.1389, found: 492.1392.

Optimization Challenges and Solutions

  • Regioselectivity in Oxazole Formation : Use of methyl chlorooxime acetate ensures preferential formation of the 5-methyl isomer.
  • Ether Bond Stability : Anhydrous conditions and potassium carbonate prevent hydrolysis during coupling.
  • Sulfonylation Side Reactions : Controlled addition of methanesulfonyl chloride at 0°C minimizes over-sulfonylation.

Chemical Reactions Analysis

Types of Reactions

1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Several studies have indicated that compounds similar to 1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone exhibit significant anticancer properties. For instance, derivatives of oxazole and naphthyridine have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The presence of the fluorophenyl group enhances the compound's potency by improving its interaction with biological targets involved in cancer progression .

Inhibition of Kinases : The compound has shown promise as a kinase inhibitor. Kinases play a crucial role in signal transduction pathways that regulate cell division and survival. By targeting specific kinases, this compound may help in the development of therapies for diseases characterized by abnormal cell proliferation, such as cancer .

Neuropharmacology

Cognitive Enhancement : Research has suggested that compounds with structures similar to this compound may have neuroprotective effects and could enhance cognitive function. Studies on related naphthyridine derivatives indicate potential benefits in models of neurodegenerative diseases such as Alzheimer's disease .

Antimicrobial Properties

Broad-Spectrum Activity : Preliminary investigations have revealed that the compound exhibits antimicrobial activity against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways .

Structure Activity Relationship (SAR)

The structure activity relationship of this compound has been analyzed extensively to optimize its pharmacological properties. Modifications to the oxazole ring and the naphthyridine core have been shown to significantly affect bioactivity and selectivity towards various biological targets .

Data Tables

Application Area Potential Effects Mechanism
AnticancerInhibition of tumor growthTargeting kinases
NeuropharmacologyCognitive enhancementNeuroprotection
AntimicrobialBroad-spectrum activityDisruption of cell membranes

Case Studies

  • Anticancer Studies : In vitro studies demonstrated that a derivative of this compound inhibited proliferation in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways .
  • Neuroprotective Effects : A study involving animal models showed that administration of a related compound improved memory retention and reduced neuroinflammation markers in Alzheimer's disease models .
  • Antimicrobial Testing : Laboratory tests confirmed that the compound exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in treating resistant infections .

Mechanism of Action

The mechanism of action of 1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1-[2-[[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-[2-[[3-(4-bromophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of 1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs .

Biological Activity

The compound 1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C20H22F1N3O4SC_{20}H_{22}F_{1}N_{3}O_{4}S with a molecular weight of approximately 421.47 g/mol. The structure features a naphthyridine core linked to an oxazole ring and a sulfonyl group, contributing to its biological activity.

Biological Activity Overview

  • Mechanism of Action
    • The compound exhibits selective affinity for certain receptors, including the GABA_A receptor subtype. This selectivity is crucial for its potential therapeutic applications in neurological disorders .
  • Pharmacological Effects
    • Preliminary studies indicate that this compound may act as an anxiolytic and sedative agent due to its interaction with GABA_A receptors. The presence of the fluorophenyl group enhances its potency and selectivity .
  • In Vitro Studies
    • In vitro assays have demonstrated that the compound inhibits specific enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of inhibitory neurotransmitters in the brain .

Case Studies

Several studies have investigated the biological activity of related compounds with similar structures:

  • Study on Isoxazole-Pyrazoles
    • A study focused on isoxazole-pyrazole derivatives reported that modifications in the side chains significantly impacted their binding affinity to GABA_A receptors. These findings suggest that structural variations can enhance or diminish biological activity .
  • GABA_A Receptor Affinity
    • Research has shown that compounds with similar naphthyridine and oxazole structures exhibit varying degrees of GABA_A receptor affinity. For instance, derivatives with additional methyl or halogen substitutions demonstrated improved receptor binding and anxiolytic effects in animal models .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the compound's structure influence its biological activity:

ModificationEffect on Activity
Addition of FluorineIncreased receptor affinity and potency
Methyl substitution on oxazoleEnhanced solubility and bioavailability
Variations in naphthyridine ringAltered pharmacokinetics and metabolic stability

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